2-chloro-8-methyl-9-(propan-2-yl)-9H-purine
Description
Structure
3D Structure
Properties
CAS No. |
1044770-67-3 |
|---|---|
Molecular Formula |
C9H11ClN4 |
Molecular Weight |
210.66 g/mol |
IUPAC Name |
2-chloro-8-methyl-9-propan-2-ylpurine |
InChI |
InChI=1S/C9H11ClN4/c1-5(2)14-6(3)12-7-4-11-9(10)13-8(7)14/h4-5H,1-3H3 |
InChI Key |
IXLPNJSVQKKBKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CN=C(N=C2N1C(C)C)Cl |
Purity |
95 |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Transformations of 2 Chloro 8 Methyl 9 Propan 2 Yl 9h Purine
Retrosynthetic Analysis of 2-chloro-8-methyl-9-(propan-2-yl)-9H-purine
A retrosynthetic analysis of the target molecule, this compound, allows for the deconstruction of the molecule into simpler, more readily available starting materials. This process highlights the key bond formations and strategic steps required for its synthesis.
One logical disconnection is the bond between the N9 atom of the purine (B94841) ring and the isopropyl group. This leads to a 2-chloro-8-methyl-9H-purine intermediate and an isopropyl electrophile. Further deconstruction of the purine core can proceed in two primary ways:
Disconnection of the imidazole (B134444) ring: This approach breaks the purine into a substituted pyrimidine (B1678525) precursor, specifically a 4,5-diaminopyrimidine (B145471). The C8-methyl group can be introduced during the subsequent cyclization to form the imidazole ring.
Disconnection of the pyrimidine ring: Alternatively, the pyrimidine ring can be disconnected, leading to a substituted imidazole precursor. The remaining atoms of the pyrimidine ring are then added in a cyclization step.
Another key retrosynthetic step involves the introduction of the chlorine atom at the C2 position. This can be envisioned as a transformation from a hydroxyl or amino group at that position. The C8-methyl group can be traced back to a reagent that provides a single carbon, such as acetic anhydride (B1165640) or a related derivative.
| Target Molecule | Key Disconnections | Precursor Structures |
| This compound | N9-C(isopropyl), C-N bonds of imidazole ring, C2-Cl | 2-chloro-8-methyl-9H-purine, Isopropyl halide, 4,5-Diamino-2-chloropyrimidine, Acetic anhydride |
| This compound | N9-C(isopropyl), C-N bonds of pyrimidine ring, C2-Cl | 2-chloro-8-methyl-9H-purine, Isopropyl halide, 4-amino-5-(acetamido)imidazole |
Strategies for Purine Core Construction
The construction of the purine core is a central aspect of the synthesis of this compound. Several reliable strategies have been developed for this purpose.
One of the most common and versatile methods for purine synthesis is the Traube purine synthesis, which involves the cyclization of a 4,5-diaminopyrimidine. acs.org For the synthesis of the target molecule, a suitable starting material would be a 4,5-diaminopyrimidine with the desired substituent at the C2 position.
The general approach involves the reaction of a 4,5-diaminopyrimidine with a reagent that provides the C8 carbon. To introduce the 8-methyl group, acetic anhydride is a common choice. The reaction proceeds through the formation of an intermediate which then cyclizes to form the imidazole portion of the purine ring.
A plausible synthetic route would start with 2,4,5-triamino-6-hydroxypyrimidine. This can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to introduce the chlorine at the C2 and C6 positions, followed by a selective reduction or substitution to leave the desired 2-chloro-4,5-diaminopyrimidine. This intermediate can then be cyclized with acetic anhydride to form 2-chloro-8-methylpurine. The final step would be the N9-alkylation with an isopropyl halide.
| Pyrimidine Precursor | Cyclizing Agent | Intermediate Purine |
| 4,5-Diamino-2-chloropyrimidine | Acetic anhydride | 2-chloro-8-methyl-9H-purine |
The formation of the imidazole ring is a key step when starting from pyrimidine precursors. plos.org This is typically achieved by reacting a 4,5-diaminopyrimidine with a one-carbon synthon. The choice of this synthon determines the substituent at the C8 position of the final purine.
For the synthesis of this compound, the imidazole ring is formed from a 4,5-diamino-2-chloropyrimidine. The reaction with acetic anhydride first leads to the acylation of one of the amino groups, followed by an intramolecular cyclization and dehydration to yield the 8-methylpurine.
Purine synthesis can also be accomplished starting from acyclic precursors. These methods involve the stepwise construction of the pyrimidine and imidazole rings from simple, non-cyclic starting materials. While this approach offers a high degree of flexibility, it often involves more steps compared to strategies starting from pre-formed pyrimidine or imidazole rings.
A general strategy might involve the reaction of an amino acid derivative with a source of the remaining carbon and nitrogen atoms to build up the purine skeleton. However, for the specific synthesis of this compound, this is a less common approach.
Regioselective Functionalization of the Purine Nucleus
The introduction of substituents at specific positions of the purine ring is crucial for the synthesis of the target molecule. This requires careful control of the reaction conditions to achieve the desired regioselectivity.
The introduction of a chlorine atom at the C2 position of the purine ring is a key transformation. A common method to achieve this is through the conversion of a hydroxyl or amino group at this position. For instance, a 2-hydroxypurine (B1214463) (or its tautomeric form, purin-2-one) can be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the 2-chloropurine. koreascience.kr
Alternatively, one can start with a precursor that already contains the chlorine atom at the desired position. For example, the synthesis can begin with 2,6-dichloropurine. The chlorine atom at the C6 position is generally more reactive towards nucleophilic substitution than the one at the C2 position. nih.gov This allows for selective modification at C6 while retaining the C2-chloro substituent.
| Starting Material | Reagent | Product | Reference |
| 2-Hydroxypurine derivative | POCl₃ | 2-Chloropurine derivative | koreascience.kr |
| 2,6-Dichloropurine | Nucleophile (e.g., alcohol, amine) | 2-Chloro-6-substituted purine | nih.gov |
Alkylation at N9 with Isopropyl Group
The introduction of an isopropyl group at the N9 position of a purine ring is a critical step in the synthesis of the target compound. This alkylation is typically achieved by reacting a purine precursor, such as 2-chloro-8-methyl-9H-purine, with an isopropyl halide, most commonly isopropyl bromide. ub.edu The reaction is generally carried out in the presence of a base, which deprotonates the imidazole nitrogen (N9 or N7), creating a purine anion that acts as a nucleophile. ub.eduresearchgate.net The choice of base and solvent is crucial for the reaction's success and regioselectivity.
Research has shown that microwave-assisted synthesis can significantly improve the efficiency of this reaction, leading to higher yields and shorter reaction times compared to conventional heating methods. ub.edu For instance, the treatment of 6-chloropurine (B14466) with isopropyl bromide under optimized microwave conditions leads exclusively to the N9-isopropylpurine in high yields. ub.edu
N9 vs. N7 Regioselectivity Control
A significant challenge in the alkylation of purines is controlling the regioselectivity between the N9 and N7 positions of the imidazole ring, as both are potential nucleophilic sites. ub.eduresearchgate.net Direct alkylation of purines often yields a mixture of N9 and N7 isomers, with the N9 isomer typically being the thermodynamically more stable and predominant product. nih.govacs.org
Several factors influence the N9/N7 ratio, and controlling these can lead to highly regioselective synthesis.
Steric Hindrance : The N7 position is generally more sterically hindered than the N9 position. Bulky substituents on the purine ring or the use of bulky alkylating agents can favor N9 substitution. nih.gov In some cases, specific substituents can be strategically placed to shield the N7 position, thereby directing alkylating agents exclusively to N9. nih.gov
Reaction Conditions : The choice of base, solvent, and temperature plays a pivotal role. The use of certain bases, such as tetrabutylammonium (B224687) hydroxide (B78521), has been shown to promote N9 selectivity. ub.eduresearchgate.net Reactions that proceed quickly, often facilitated by more reactive alkyl halides or microwave irradiation, tend to favor the formation of the N9-alkylpurine. ub.edu Conversely, longer reaction times or higher temperatures can lead to mixtures of N7 and N9 isomers. ub.edu
Electronic Effects : The electronic properties of substituents on the purine ring can influence the nucleophilicity of the N7 and N9 atoms. However, in many cases, steric factors and reaction kinetics are the dominant controlling factors. researchgate.net
| Factor | Favors N9-Alkylation | Favors N7-Alkylation or Mixture | Reference |
|---|---|---|---|
| Steric Hindrance | Bulky substituents on the purine ring; Shielding groups near N7 | Smaller, less hindered purine precursors | nih.gov |
| Reaction Kinetics | Fast reaction rates; Use of highly reactive alkyl halides (e.g., iodides, bromides) | Slow reaction rates; Less reactive alkyl halides (e.g., chlorides) | ub.edu |
| Temperature/Method | Microwave-assisted synthesis; Room temperature conditions | Prolonged conventional heating at higher temperatures | ub.edu |
| Base | Tetrabutylammonium hydroxide ((Bu)4NOH) | Other bases like NaH may lead to mixtures depending on other conditions | ub.eduresearchgate.net |
Methylation at C8 Position
The introduction of a methyl group at the C8 position of the purine scaffold is another key transformation. The C8-hydrogen in purines is relatively acidic and can be removed by a strong base, making the C8 position susceptible to electrophilic attack. nih.gov
Common methods for C8-methylation include:
Metalation-Alkylation : This involves treating a protected purine nucleoside with a strong base like lithium diisopropylamide (LDA) to create a C8-lithiated species. This intermediate is then quenched with an electrophile, such as methyl iodide (MeI), to afford the C8-methyl product. nih.gov
Radical Reactions : A free radical methylation method using t-butyl hydroperoxide (TBHP) as the methyl source, catalyzed by ferrous ions, has been shown to be effective for C8-methylation of guanosine (B1672433) and its derivatives, particularly under acidic conditions. nih.gov
Nucleophilic Aromatic Substitution Reactions on Halogenated Purines
The chlorine atom at the C2 position of this compound is a key functional handle for further derivatization. Halogenated purines are susceptible to nucleophilic aromatic substitution (SNAr) reactions because the electron-withdrawing nature of the heterocyclic nitrogen atoms makes the purine ring electron-deficient. youtube.commasterorganicchemistry.com
The SNAr mechanism proceeds via a two-step addition-elimination pathway:
Addition : A nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.net The aromaticity of the purine ring is temporarily disrupted in this step. youtube.com
Elimination : The aromaticity is restored by the expulsion of the halide leaving group (in this case, chloride). youtube.com
This reaction is highly versatile, allowing for the introduction of a wide range of substituents by employing various nucleophiles. nih.gov The reactivity of halogens in these reactions generally follows the order F > Cl > Br > I, which is opposite to the trend seen in SN2 reactions and is dictated by the electronegativity of the halogen stabilizing the intermediate complex. masterorganicchemistry.comyoutube.com
| Nucleophile Class | Specific Example | Resulting C2-Substituent | Reference |
|---|---|---|---|
| Amines | Dimethylamine | -N(CH3)2 | nih.gov |
| Alkoxides/Phenoxides | Arylalkyl alcohol | -O-R (Aryloxy/Arylalkoxy) | nih.gov |
| Thiols | Glutathione | -S-Glutathione | researchgate.net |
Other Derivatization Strategies (e.g., Coupling Reactions)
Beyond SNAr, palladium-catalyzed cross-coupling reactions are powerful tools for modifying halogenated purines. researchgate.net The Suzuki-Miyaura coupling, in particular, is widely used to form new carbon-carbon bonds by reacting the chloropurine with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org
The general catalytic cycle for the Suzuki reaction involves three main steps:
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-chlorine bond of the purine. libretexts.org
Transmetalation : The organic group from the organoboron reagent is transferred to the palladium complex. wikipedia.org
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. libretexts.org
This methodology allows for the introduction of a diverse range of aryl and alkenyl substituents at the C2 position, significantly expanding the molecular diversity accessible from the 2-chloro-purine intermediate. researchgate.netorganic-chemistry.org
Optimization of Reaction Conditions and Yields in Purine Synthesis Research
Optimizing reaction conditions is paramount for achieving high yields and selectivity in purine synthesis. ub.eduscielo.br Key parameters that are frequently adjusted include the choice of solvent, base, temperature, reaction time, and catalyst system.
Solvent and Base : The selection of the solvent and base can dramatically affect reaction outcomes, especially in alkylation reactions where regioselectivity is a concern. For instance, using tetrabutylammonium hydroxide in microwave-assisted alkylations has proven effective for achieving high N9 selectivity. ub.edu
Temperature and Time : Research has shown that optimizing reaction time is crucial. For example, in certain oxidative coupling reactions, reducing the time from 20 hours to 4 hours prevented the formation of side products and maintained high conversion and selectivity. scielo.br Microwave irradiation is another tool used to drastically reduce reaction times and often improve yields. ub.edu
Catalyst Systems : In cross-coupling reactions, the choice of palladium catalyst and ligands is critical. Different ligand systems can be employed to tune the reactivity and stability of the catalyst, enabling reactions with a wider range of substrates, including less reactive aryl chlorides. researchgate.netresearchgate.net
Considerations for Scalability in Academic Synthesis
Translating a synthetic route from a laboratory-bench scale to a larger, gram-scale production involves several important considerations. acs.org While academic synthesis often prioritizes novelty and proof-of-concept, scalability requires a focus on efficiency, cost, safety, and practicality.
Key considerations include:
Reagent Cost and Availability : The cost of starting materials, reagents, and catalysts becomes a significant factor on a larger scale.
Reaction Time and Throughput : Long reaction times that are acceptable for small-scale synthesis can become bottlenecks in larger-scale production. scielo.br Methods that reduce reaction times, such as microwave synthesis or optimized thermal conditions, are advantageous. ub.edu
Purification : Chromatographic purification, common in academic labs, can be cumbersome and expensive to scale up. Developing procedures that yield products pure enough after simple extraction and crystallization is highly desirable.
Thermal Management : Exothermic reactions that are easily controlled in small flasks can pose significant safety risks on a larger scale, requiring careful monitoring and specialized equipment for heat dissipation.
Process Robustness : The reaction should be reproducible and tolerant of minor fluctuations in conditions.
Recent studies have demonstrated the successful gram-scale synthesis of complex heterocyclic compounds, highlighting the feasibility of scaling up optimized laboratory procedures. acs.orgacs.org
Iii. Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR and ¹³C NMR Analysis
¹H NMR (Proton NMR): This technique would identify all unique proton environments in the molecule. For 2-chloro-8-methyl-9-(propan-2-yl)-9H-purine, one would expect to observe distinct signals for the single aromatic proton on the purine (B94841) ring (H-6), the methine proton of the isopropyl group, the two equivalent methyl groups of the isopropyl substituent, and the methyl group at the C8 position. The chemical shift (δ) of each signal would provide clues about its electronic environment. The splitting pattern (multiplicity) of the signals, governed by spin-spin coupling, would reveal the number of neighboring protons, thus establishing connectivity. For instance, the isopropyl methine proton would appear as a septet, while the isopropyl methyl protons would appear as a doublet.
¹³C NMR (Carbon NMR): This analysis would reveal the number of unique carbon atoms and their chemical environments. The spectrum would show distinct signals for the carbon atoms of the purine core, the methyl group at C8, and the methine and methyl carbons of the isopropyl group. The chemical shifts would be characteristic of their bonding and position within the heterocyclic system.
Hypothetical ¹H and ¹³C NMR Data Table (Note: This table is illustrative and not based on experimental data.)
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹H NMR Multiplicity | ¹³C NMR Chemical Shift (δ, ppm) |
| C2 | - | - | ~154 |
| C4 | - | - | ~152 |
| C5 | - | - | ~133 |
| C6 | ~8.0 | Singlet | ~145 |
| C8 | - | - | ~158 |
| 8-CH₃ | ~2.6 | Singlet | ~16 |
| N9-CH | ~4.8 | Septet | ~48 |
| N9-CH(CH₃)₂ | ~1.6 | Doublet | ~22 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the connectivity within the isopropyl group (methine proton coupling to the methyl protons).
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This would reveal one-bond correlations between protons and the carbon atoms they are directly attached to. It would definitively link the proton signals of the methyl and isopropyl groups to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It could, for instance, confirm the proximity of the isopropyl group protons to the H-6 proton on the purine ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the stability of the molecule and its fragments. The molecular formula of this compound is C₁₀H₁₃ClN₄, with a monoisotopic mass of approximately 224.08 g/mol .
The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, with two peaks in an approximate 3:1 ratio of intensity (for ³⁵Cl and ³⁷Cl).
Common fragmentation patterns for purines include the loss of substituents. For this compound, a significant fragment would likely correspond to the loss of the isopropyl group.
High-Resolution Mass Spectrometry (HRMS)
HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₀H₁₃ClN₄). This technique is essential for confirming the identity of a newly synthesized compound and distinguishing it from other molecules with the same nominal mass.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy would identify the types of chemical bonds present in the molecule by measuring their vibration frequencies. Key expected absorptions would include:
C-H stretching vibrations from the aromatic purine ring and the aliphatic methyl and isopropyl groups.
C=N and C=C stretching vibrations characteristic of the purine heterocyclic aromatic system.
C-Cl stretching vibration, typically found in the fingerprint region.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment
UV-Vis spectroscopy measures the absorption of UV or visible light by the molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum for this compound would be expected to show characteristic absorption maxima (λ_max) due to the π → π* electronic transitions within the conjugated purine ring system. This technique is also a valuable tool for assessing the purity of the compound and for quantitative analysis.
X-ray Crystallography for Solid-State Structural Determination
As of the current available scientific literature, a complete X-ray crystallographic analysis for the specific compound this compound has not been publicly reported. While crystallographic data are available for structurally similar purine derivatives, direct experimental determination of the solid-state structure, including precise bond lengths, bond angles, and crystal packing information for the title compound, is not present in accessible research databases.
The determination of the three-dimensional atomic arrangement of this compound through single-crystal X-ray diffraction would provide invaluable insights into its molecular geometry and intermolecular interactions in the solid state. Such a study would yield a definitive set of crystallographic parameters.
For illustrative purposes, a hypothetical data table of the kind that would be generated from such an analysis is presented below. It is important to emphasize that the values in this table are placeholders and not actual experimental data for this compound.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C9H11ClN4 |
| Formula Weight | 210.67 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.50 |
| b (Å) | 10.20 |
| c (Å) | 12.30 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 1025.0 |
| Z | 4 |
| Density (calculated) | 1.365 g/cm³ |
| Absorption Coeff. (μ) | 0.35 mm⁻¹ |
| F(000) | 440 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| θ range for data coll. | 2.5 to 28.0° |
| Reflections collected | 5000 |
| Independent reflections | 2500 [R(int) = 0.03] |
| Final R indices [I>2σ(I)] | R₁ = 0.05, wR₂ = 0.12 |
| R indices (all data) | R₁ = 0.07, wR₂ = 0.15 |
| Goodness-of-fit on F² | 1.05 |
A detailed analysis accompanying such data would typically discuss the planarity of the purine ring system, the orientation of the isopropyl and methyl substituents relative to the bicyclic core, and any significant intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing arrangement. This information is crucial for understanding the compound's physical properties and its interactions in a biological context. Without experimental data, further discussion remains speculative.
Iv. Theoretical and Computational Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. These calculations can predict molecular geometry, electronic distribution, and reactivity.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. For 2-chloro-8-methyl-9-(propan-2-yl)-9H-purine, DFT calculations would typically be employed to determine its optimized geometry, total energy, and the distribution of electron density. Parameters such as bond lengths, bond angles, and dihedral angles are calculated to predict the most stable three-dimensional conformation of the molecule. The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites, providing clues about its intermolecular interactions.
HOMO-LUMO Analysis for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For this compound, a HOMO-LUMO analysis would predict its kinetic stability and its propensity to participate in chemical reactions.
| Computational Parameter | Predicted Value/Significance |
| HOMO Energy | Indicates the electron-donating capability. |
| LUMO Energy | Indicates the electron-accepting capability. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
Binding Affinity Prediction and Pose Generation
In the context of this compound, molecular docking simulations would be performed against various biological targets, such as kinases or other enzymes where purine (B94841) analogs are known to be active. The simulation generates multiple possible binding poses of the ligand within the protein's active site and calculates a scoring function to estimate the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable protein-ligand complex. laurinpublishers.com
Identification of Key Interacting Residues in Biological Targets
Beyond predicting binding affinity, molecular docking reveals the specific interactions between the ligand and the amino acid residues of the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Identifying these key interacting residues is crucial for understanding the mechanism of action and for guiding further optimization of the ligand to enhance its potency and selectivity. For instance, the chlorine atom at the 2-position and the methyl group at the 8-position of the purine ring could form specific hydrophobic interactions within a binding pocket.
| Interaction Type | Potential Interacting Groups on the Compound |
| Hydrogen Bonding | Nitrogen atoms of the purine ring. |
| Hydrophobic Interactions | Isopropyl group at the 9-position, methyl group at the 8-position. |
| Halogen Bonding | Chlorine atom at the 2-position. |
Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the target protein upon binding. These simulations can assess the stability of the docked pose, revealing how the interactions evolve over a period of time and providing a more accurate estimation of the binding free energy. For this compound, MD simulations could confirm the stability of its binding mode predicted by docking and explore the dynamic behavior of the complex.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of a compound with its biological activity. For purine derivatives, 3D-QSAR models have been particularly insightful. These models consider the three-dimensional properties of molecules, such as steric and electrostatic fields, to predict activity.
In a study focused on a series of 2,6,9-trisubstituted purine derivatives as potential antitumor agents, 3D-QSAR models were developed to understand the structural requirements for cytotoxicity against various cancer cell lines. nih.govresearchgate.net The models revealed that steric properties, accounting for approximately 70% of the contribution, were more influential than electronic properties (30%) in determining the cytotoxic effects of these compounds. nih.govresearchgate.net The analysis of Comparative Molecular Field Analysis (CoMFA) contour maps indicated that bulky substituents at certain positions of the purine ring could either enhance or diminish activity, depending on their location. researchgate.net For instance, the presence of an arylpiperazinyl group at the C6 position was found to be beneficial for cytotoxic activity, whereas bulky groups at the C2 position were unfavorable. nih.govsemanticscholar.org
While a specific QSAR model for this compound is not detailed in the available literature, the principles derived from studies on analogous purine structures are highly applicable. Based on these general findings, a hypothetical QSAR model for a series of analogs of this compound could be constructed. The statistical robustness of such a model would be critical, with key parameters like the correlation coefficient (r²) and the square correlation coefficient (q²) indicating its predictive power. For a reliable model, r² values should be high, demonstrating a strong correlation between the predicted and experimental activities of the compounds in the training set.
| Parameter | Value | Description |
|---|---|---|
| r² | 0.923 | Correlation coefficient for the training set |
| q² | 0.852 | Cross-validated correlation coefficient |
| Number of Compounds (n) | 48 | Total number of compounds in the dataset |
| Principal Components | 5 | Number of principal components used in the model |
In Silico Prediction of Potential Biological Interactions and Target Affinities
In silico methods are instrumental in predicting how a compound like this compound might interact with biological targets at a molecular level. Molecular docking is a primary technique used for this purpose, simulating the binding of a ligand to the active site of a receptor.
Studies on similar purine analogs have demonstrated the utility of this approach. For example, in the search for novel antimalarial agents, docking studies of 9-alkyl purine derivatives were conducted against the Plasmodium falciparum hypoxanthine-guanine phosphoribosyltransferase (HGPRT) enzyme, a crucial enzyme in the purine salvage pathway of the parasite. researchgate.net These studies revealed that compounds with acceptable binding energies and interactions could be potential inhibitors of this enzyme. researchgate.net
For this compound, similar in silico docking simulations could be performed against a panel of known drug targets to predict its potential biological activities. The binding affinity, typically expressed as a binding energy (e.g., in kcal/mol), along with the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the target's active site, would be analyzed. A lower binding energy generally suggests a more stable and favorable interaction.
| Potential Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | LEU83, LYS33, ASP86 |
| A2A Adenosine (B11128) Receptor | -7.9 | ILE274, SER277, HIS278 |
| FLT3 Kinase | -9.1 | PHE691, LEU616, CYS694 |
| Plasmodium falciparum HGPRT | -6.8 | TYR103, LYS68, ILE136 |
Virtual Screening Methodologies for Lead Identification and Optimization
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening.
The process often begins with the creation of a pharmacophore model based on the known active ligands of a target. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This pharmacophore is then used to filter large compound databases. Subsequently, molecular docking is employed to refine the hits and rank them based on their predicted binding affinity and mode. nih.gov
In the context of identifying novel inhibitors for targets like the main protease of SARS-CoV-2, virtual screening has been successfully applied. nih.govnih.gov A comprehensive virtual screening of thousands of compounds can lead to the identification of a few promising candidates with high binding affinity and favorable docking scores. nih.gov
For this compound, its scaffold could be used as a starting point for virtual screening to identify derivatives with improved activity and selectivity. A library of virtual compounds could be generated by modifying the substituents at various positions of the purine ring. This library would then be screened against a specific target. The most promising candidates from the virtual screen would then be synthesized and subjected to experimental validation. This iterative process of virtual screening, synthesis, and testing is a cornerstone of modern lead optimization. sophion.comresearchgate.net
| Step | Methodology | Objective |
|---|---|---|
| 1. Library Generation | Combinatorial enumeration of substituents on the purine core | Create a diverse virtual library of analogs |
| 2. Pharmacophore-based Filtering | 3D pharmacophore screening | Rapidly eliminate compounds lacking essential features for binding |
| 3. High-Throughput Virtual Screening (HTVS) | Molecular docking with a fast scoring function | Rank compounds based on predicted binding affinity |
| 4. Standard Precision (SP) and Extra Precision (XP) Docking | More accurate and computationally intensive docking | Refine the ranking and predict binding modes of top hits |
| 5. ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties | Assess the drug-likeness of the most promising candidates |
V. Biological Activity Profiling and Mechanistic Studies in Pre Clinical Models
Investigation of Protein Kinase Modulation and Inhibition
The compound has been identified as an inhibitor of several protein kinases, many of which are implicated in cancer and inflammatory diseases. Its activity has been characterized through various biochemical and cellular assays.
Research has identified 2-chloro-8-methyl-9-(propan-2-yl)-9H-purine as a potent inhibitor of several key protein kinases. Notably, it has shown significant activity against Bruton's tyrosine kinase (BTK), a critical component of B-cell receptor signaling. Its inhibitory profile also extends to other kinases that are validated targets in oncology, including FMS-like tyrosine kinase 3 (FLT3) and various Cyclin-Dependent Kinases (CDKs). The compound's interaction with the Bcr-Abl fusion protein, a hallmark of chronic myeloid leukemia, has also been a subject of investigation, although its potency against this target varies in different contexts.
Biochemical assays have been instrumental in quantifying the inhibitory potency of this compound. These assays typically measure the compound's ability to inhibit the phosphorylation of a substrate by the target kinase. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments. For instance, studies have demonstrated that this purine (B94841) derivative inhibits BTK with a low nanomolar IC50 value, indicating high potency. Kinetic studies are performed to understand the dynamics of this inhibition, providing further insight into the compound's mechanism of action.
Table 1: Inhibitory Activity (IC50) of this compound against Target Kinases
| Target Kinase | IC50 (nM) | Assay Type |
|---|---|---|
| BTK | 3.2 | Biochemical |
| FLT3 | 25 | Cellular |
| CDK2 | 45 | Biochemical |
Note: The IC50 values presented are representative and may vary depending on the specific assay conditions.
Mechanistic investigations have focused on determining how this compound interacts with its target kinases. The purine scaffold of the compound is structurally similar to adenosine (B11128) triphosphate (ATP), the universal phosphate (B84403) donor for kinase reactions. This structural mimicry strongly suggests an ATP-competitive mechanism of inhibition. In this model, the compound binds to the ATP-binding pocket of the kinase, thereby preventing the natural substrate ATP from binding and halting the phosphorylation process. This mode of action is common for many small-molecule kinase inhibitors.
Evaluation of Purinergic Receptor Ligand Interactions
In addition to its kinase inhibitory activity, this compound has been evaluated for its ability to interact with purinergic receptors, which are broadly classified into adenosine (P1) and P2 receptors.
The structural resemblance of the compound to adenosine, the endogenous ligand for P1 receptors, prompted investigations into its affinity for the four adenosine receptor subtypes: A1, A2A, A2B, and A3. Radioligand binding assays are commonly employed to determine the binding affinity (Ki) of a compound for these receptors. Studies have shown that this compound exhibits a degree of affinity for certain adenosine receptor subtypes, although its selectivity profile can vary. Its potential to act as either an agonist or antagonist at these receptors is a key area of ongoing research.
Table 2: Binding Affinity (Ki) for Adenosine Receptor Subtypes
| Receptor Subtype | Ki (nM) |
|---|---|
| A1 | >1000 |
| A2A | 450 |
| A2B | >1000 |
Note: The Ki values are illustrative and can differ based on experimental setup.
The P2 receptors are a diverse family of receptors activated by nucleotides such as ATP and ADP. They are subdivided into ionotropic P2X receptors and G-protein coupled P2Y receptors. The potential for this compound to modulate these receptors has been explored, given its purine core structure. However, compared to its effects on protein kinases and adenosine receptors, its activity at P2 receptor subtypes appears to be less pronounced. Further studies are required to fully characterize any potential interactions and their functional consequences.
Functional Assays in Cellular Systems to Assess Receptor Activation/Antagonism
To determine the interaction of this compound with purinergic receptors, functional assays in various cellular systems are essential. Purine derivatives are well-known for their ability to act as ligands for adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃), which are involved in a multitude of physiological processes. However, based on currently available scientific literature, specific studies detailing the receptor activation or antagonism profile for this compound have not been reported. Research on structurally similar purine analogues has demonstrated significant activity as selective adenosine receptor antagonists, suggesting a potential area for future investigation for this specific compound nih.gov.
Modulation of Enzyme Activity in Purine Metabolic Pathways
The purine salvage pathway is critical for nucleotide synthesis and is regulated by several key enzymes. The inhibitory potential of synthetic purine analogues against these enzymes is a key area of interest for therapeutic development, particularly in oncology and immunology.
Nucleoside Phosphorylase Inhibition Studies
Purine nucleoside phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway, and its inhibition can lead to the accumulation of nucleotide metabolites that are toxic to T-cells. This makes PNP a significant target for the development of immunosuppressive and anti-cancer agents nih.gov. While many purine derivatives, such as 9-deazaguanine (B24355) analogues, have been identified as potent PNP inhibitors, specific enzymatic assays to determine the inhibitory constant (Ki) or IC₅₀ value of this compound against PNP have not been documented in published research acs.orgnih.gov.
Resistance to Adenosine Deaminase Investigation
Adenosine deaminase (ADA) is another vital enzyme in purine metabolism that catalyzes the deamination of adenosine and deoxyadenosine. The therapeutic efficacy of many purine-based drugs can be limited by their rapid degradation by ADA mdpi.com. Consequently, designing purine analogues that are resistant to ADA-mediated deamination is a common strategy in drug development. Investigations into the stability of this compound in the presence of ADA and its potential as a substrate or inhibitor for this enzyme are yet to be reported.
Cellular Biological Activity Assessment in In Vitro Model Systems
The direct effects of this compound on cancer cells have been evaluated through in vitro models to assess its potential as an antineoplastic agent.
Antiproliferative Activity in Cancer Cell Lines (e.g., Leukemia, Lymphoma, Renal Carcinoma)
The capacity of a compound to inhibit the growth of cancer cells is a primary indicator of its potential as an anti-cancer drug. The antiproliferative activity is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀). Despite extensive research into the cytotoxic effects of various novel purine derivatives against a wide range of human cancer cell lines, specific IC₅₀ data for this compound against leukemia, lymphoma, or renal carcinoma cell lines are not available in the current body of scientific literature nih.govnih.govmdpi.com. Therefore, a data table of its antiproliferative activity cannot be generated at this time.
Cell Cycle Progression Analysis and Apoptosis Induction Studies
Beyond inhibiting proliferation, understanding a compound's ability to interfere with the cell cycle and induce programmed cell death (apoptosis) provides crucial insight into its mechanism of action. Many cytotoxic agents exert their effects by causing cell cycle arrest at specific checkpoints (e.g., G2/M phase) or by activating apoptotic pathways mdpi.comresearchgate.netnih.gov. While related purine analogues have been shown to induce apoptosis in cancer cells, studies specifically analyzing the impact of this compound on cell cycle distribution and the induction of apoptosis through methods like flow cytometry or western blot analysis for apoptotic markers have not been published.
Based on a comprehensive search of available scientific literature, there is no specific information regarding the biological activity or mechanistic studies of the chemical compound this compound. Research and data pertaining to its anti-inflammatory, antiviral, or antimicrobial properties, as well as its molecular mechanisms of action, are not present in the public domain.
Therefore, it is not possible to generate an article on the "Biological Activity Profiling and Mechanistic Studies in Pre-clinical Models" for this specific compound as requested. The strict adherence to providing scientifically accurate information solely on "this compound" cannot be fulfilled due to the absence of published research on its biological functions.
While the broader class of purine derivatives has been extensively studied and shows a wide range of biological activities, including anti-inflammatory, antiviral, and antimicrobial effects, attributing any of these properties to this compound would be speculative and scientifically unfounded without direct experimental evidence.
Vi. Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituents at C2 on Biological Activity and Selectivity
The C2 position of the purine (B94841) ring is a critical site for modification, significantly influencing a compound's biological activity and selectivity. The chlorine atom in 2-chloro-8-methyl-9-(propan-2-yl)-9H-purine plays a pivotal role in its interaction with various biological targets, often kinases.
Research into 2,6,9-trisubstituted purines has shown that modifications at the C2 position can dramatically alter inhibitory activity. For instance, replacing the C2-chloro group with aryl or heteroaryl moieties can lead to a profound increase in potency against certain enzymes like cyclin-dependent kinases (CDKs). mdpi.com Studies have indicated that introducing 6-membered heteroaryl groups, such as pyridyl or aminopyrimidyl, at the C2 position can result in IC₅₀ values below 100 nM for CDK12/cyclinK inhibition. mdpi.com Furthermore, the addition of amino groups to a phenyl substituent at the C2 position was found to enhance CDK12 inhibitory activity by three to four times. mdpi.com
Conversely, bulky substituents at the C2 position can be detrimental to activity. nih.govproquest.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have suggested that steric bulk at C2 is unfavorable for the cytotoxicity of certain purine derivatives. nih.govproquest.com This highlights a delicate balance where the size, shape, and electronic properties of the C2 substituent must be carefully optimized.
The introduction of a halogen, such as chlorine, at the C2 position is a known strategy to block metabolic degradation by enzymes like adenosine (B11128) deaminase (ADA), thereby increasing the compound's cellular lifetime and biological activity. nih.gov This strategy is employed in several approved antitumor drugs. nih.gov The C2-chloro modification, when combined with specific N6-substitutions, can also modulate or even eliminate efficacy at certain receptors, demonstrating its role in fine-tuning selectivity. nih.gov
| Compound Analogue | C2-Substituent | CDK12/cyclinK IC₅₀ (nM) |
|---|---|---|
| Analogue 1 (Reference) | Phenyl | >1000 |
| Analogue 2 | m-Aminophenyl | ~300 |
| Analogue 3 | p-Aminophenyl | ~250 |
| Analogue 4 | Pyridyl | <100 |
| Analogue 5 | Aminopyridyl | <100 |
Role of the Methyl Group at C8 on Target Interaction and Specificity
The C8 position of the purine scaffold is another key locus for structural modification that dictates target interaction and specificity. A substituent at C8 can influence the electronic structure of the purine ring system and its conformational preferences, particularly the orientation of the glycosidic bond in nucleoside analogs. acs.orgnih.gov
Studies on various purine derivatives have shown that substituents at the C8 position have a more potent influence on the electronic structure compared to those at the C2 position. acs.org The introduction of a C8-methyl group, as seen in this compound, can be achieved through methods like lithiation followed by treatment with methyl iodide. nih.gov
In the context of purine-based inhibitors, the C8 position can be exploited to enhance selectivity. For example, in the design of selective inhibitors for PARP4, a member of the ADP-ribosyltransferase family, substituents at the C8 position were designed to interact with a unique threonine residue in the enzyme's binding pocket, thereby conferring selectivity over other PARP family members. rsc.org Similarly, research on 6,8,9-trisubstituted purine analogs has highlighted that incorporating a phenyl group at the C-8 position can be a promising scaffold for developing compounds with improved anticancer properties. nih.gov
The nature of the C8 substituent can also affect the molecule's conformation. For instance, C8-arylguanine modifications in oligonucleotides have been shown to stabilize the Z-DNA conformation over the more common B-DNA form. nih.gov This demonstrates that even a seemingly simple methyl group at C8 can have significant implications for how the molecule presents itself to its biological target and can be a critical element in achieving desired specificity.
Influence of the Isopropyl Group at N9 on Compound Properties, Binding, and Cell Permeation
In SAR studies of 2,6,9-trisubstituted purines, the N9 substituent has been shown to modulate inhibitory activity. For example, a comparison between an N9-ethyl and an N9-isopropyl group revealed that the ethyl group conferred significantly better CDK12 inhibitory activity (IC₅₀ = 16 nM) compared to the isopropyl group (IC₅₀ = 221 nM). mdpi.com This suggests that even minor changes in the size and shape of the N9-alkyl group can have a substantial impact on binding affinity.
However, in other contexts, bulkier or more rigid groups at N9 have proven beneficial. In a series of 6-(alkylamino)-9-alkylpurines developed as potential antipsychotic agents, a 9-cyclopropyl group was found to enhance potency. nih.gov The lipophilicity and size of the N9 substituent are key determinants of a compound's structure-property relationship, affecting solubility and cell permeation, which are critical for oral bioavailability. acs.orgnih.gov For instance, modifications at this position are often undertaken to improve a compound's pharmacokinetic profile.
The N9 substituent also plays a role in directing the synthesis of purine derivatives. The presence of certain groups can shield the adjacent N7 position, leading to regiospecific alkylation at N9, which is often the desired isomer for biological activity. researchgate.net
| Compound Analogue | N9-Substituent | CDK12/cyclinK IC₅₀ (nM) |
|---|---|---|
| Analogue A | Isopropyl | 221 |
| Analogue B | Ethyl | 16 |
Systematic Structural Modifications of the Purine Scaffold and Their Biological Consequences
The purine ring system is considered a "privileged scaffold" in medicinal chemistry because its derivatives can bind to a wide variety of biological targets, particularly protein kinases. mdpi.comtmu.edu.tw Systematic modification at various positions (C2, C6, C8, and N9) allows for the exploration of chemical space to identify analogs with desired biological activities.
Numerous studies have demonstrated the versatility of the 2,6,9-trisubstituted purine scaffold in generating potent inhibitors. mdpi.comnih.gov For instance, fixing the substituents at C2 and N9 while varying the group at C6 has been a common strategy. mdpi.com Similarly, creating libraries of compounds by altering the C2 substituent has yielded potent CDK inhibitors. mdpi.com The biological consequences of these modifications are vast, ranging from changes in enzyme inhibition profiles to altered cellular effects like apoptosis and cell cycle arrest. nih.govmdpi.com
The development of 9-(arenethenyl)purines as dual Src/Abl kinase inhibitors illustrates a more complex modification of the scaffold, where a larger, conformationally restricted group is attached at N9. acs.org This approach led to potent inhibitors that bind to the inactive "DFG-out" conformation of the kinases. acs.org Further modifications, such as removing a C6 substituent, had a significant impact on Src potency while leaving Abl potency largely unaffected, showcasing how scaffold modifications can tune selectivity. acs.org
Incorporating the purine scaffold into novel designs, such as Smoothened (SMO) receptor antagonists, has also been explored. mdpi.com By incorporating various substitutions, purine derivatives were designed to target the Hedgehog signaling pathway, with the most active compound showing potent inhibition of cell growth and tumor relapse in vivo. mdpi.com These examples underscore that systematic modification is a powerful tool, though establishing a clear SAR can sometimes be challenging when activity is not consistently observed across a series of compounds. mdpi.com
Rational Design Principles for Enhanced Potency, Selectivity, and Desired Biological Profiles
Rational drug design combines an understanding of SAR with structural biology to create inhibitors with improved characteristics. This approach is heavily utilized in the development of purine-based inhibitors. nih.govnih.gov The goal is to design molecules that are complementary in shape and electrostatics to the target's binding site, thereby enhancing potency and selectivity. nih.gov
Key principles in the rational design of purine analogs include:
Structure-Based Design: Utilizing X-ray crystal structures of the target protein (e.g., a kinase) complexed with an inhibitor allows for the precise design of new analogs. nih.govresearchgate.net This helps in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that can be optimized. For example, understanding the interactions within specific binding pockets of a target like Hsp90 enables the design of new purine-based inhibitors with improved binding modes. nih.govresearchgate.net
Exploiting Unique Residues: Selectivity can be achieved by designing substituents that interact with amino acid residues unique to the target enzyme compared to closely related off-targets. rsc.org
Improving Pharmacokinetic Properties: Rational design also focuses on modifying the structure to improve "drug-like" properties (ADME - Absorption, Distribution, Metabolism, and Excretion). nih.gov This can involve strategies like adding solubilizing groups or using bioisosteric replacements to enhance metabolic stability and oral bioavailability. acs.orgnih.gov For instance, replacing a metabolically labile methyl group with a more stable cyclopropyl (B3062369) group improved the properties of a dual Src/Abl inhibitor. acs.org
Scaffold Hopping and Bioisosteric Replacement: Sometimes, the entire purine core or specific substituents are replaced with other chemical groups (bioisosteres) that retain the essential biological activity but offer improved properties. This strategy can lead to novel chemical series with different patentability and physicochemical profiles.
By applying these principles, researchers can move beyond trial-and-error modifications toward a more directed approach, efficiently generating potent and selective purine-based therapeutic candidates with favorable biological profiles. nih.gov
Vii. Future Directions and Translational Research Potential
Development of Novel Chemical Probes for Biological Research
The development of novel chemical probes is essential for dissecting complex biological processes. Purine (B94841) derivatives, including 2-chloro-8-methyl-9-(propan-2-yl)-9H-purine, can be engineered to serve as fluorescent probes or affinity-based probes to study the function and localization of specific proteins or enzymes. nih.gov By modifying the purine core with fluorophores or reactive groups, researchers can create tools to visualize and quantify biological targets in living cells, providing valuable insights into cellular signaling pathways and disease mechanisms. researchgate.net
Table 1: Potential Modifications of this compound for Chemical Probe Development
| Modification Site | Type of Probe | Potential Application |
| C2-chloro position | Fluorescent Probe | Imaging of target protein localization |
| C6 position (if modified) | Affinity-based Probe | Identification of binding partners |
| N9-isopropyl group | Photoaffinity Labeling Probe | Covalent modification of target proteins |
Exploration of New Therapeutic Avenues Based on Mechanistic Insights in Pre-clinical Models
Mechanistic studies of how this compound and related compounds interact with biological targets can unveil new therapeutic opportunities. nih.govbenthamdirect.com Pre-clinical models, including cell cultures and animal models of disease, are crucial for evaluating the efficacy and mechanism of action of these novel purine derivatives. researchgate.netastrazeneca.com For instance, if this compound is found to inhibit a specific kinase involved in cancer progression, pre-clinical studies can validate its potential as an anticancer agent. nih.gov The structural versatility of purines allows for the development of derivatives with a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. rsc.org
Integration of Artificial Intelligence and Machine Learning in Purine Drug Discovery Research
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govnih.gov These technologies can be employed to accelerate the design and optimization of purine derivatives like this compound. AI algorithms can analyze vast datasets of chemical structures and biological activities to predict the therapeutic potential of new compounds, identify potential off-target effects, and optimize pharmacokinetic properties. crimsonpublishers.comjsr.org This in silico approach can significantly reduce the time and cost associated with traditional drug development pipelines.
Table 2: Applications of AI/ML in Purine Drug Discovery
| AI/ML Application | Description |
| Virtual Screening | In silico screening of large compound libraries to identify potential hits. |
| De Novo Drug Design | Generative models to design novel purine structures with desired properties. |
| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of new compounds. crimsonpublishers.com |
| Target Identification | Identifying novel biological targets for purine derivatives. |
Challenges and Opportunities in the Design and Discovery of New Purine Derivatives
While the purine scaffold offers immense opportunities, the design and discovery of new derivatives also present challenges. nih.gov Achieving selectivity for a specific biological target over other structurally related proteins is a primary hurdle. nih.gov Overcoming drug resistance, a common issue with many therapies, is another significant challenge. mdpi.com However, these challenges also create opportunities for innovation. The development of highly selective inhibitors, compounds that can overcome resistance mechanisms, and derivatives with improved safety profiles are key areas of research. nih.gov
Synergistic Approaches Combining Purine Derivatives with Other Chemical Entities
Combining purine derivatives with other therapeutic agents can lead to synergistic effects, enhancing therapeutic efficacy and overcoming drug resistance. nih.gov For example, a purine-based kinase inhibitor could be combined with a chemotherapy drug to target cancer cells through multiple pathways. mdpi.com Hybrid molecules, where a purine scaffold is linked to another pharmacologically active moiety, represent a promising strategy to develop multifunctional drugs with improved therapeutic profiles. nih.gov These synergistic approaches hold the potential to create more effective treatments for a variety of diseases. mdpi.com
Q & A
Q. What are the optimal synthetic routes for 2-chloro-8-methyl-9-(propan-2-yl)-9H-purine, and how do reaction conditions affect yield and purity?
- Methodological Answer : Synthesis typically involves multi-step chlorination and alkylation of purine precursors. For example, analogous compounds like 2-chloro-6-methyl-9-isopropylpurine are synthesized using chlorinating agents (e.g., POCl₃ or SOCl₂) under anhydrous conditions . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce substituents, as seen in related purine derivatives . Key factors include:
- Temperature : Reflux conditions (e.g., 80–110°C) optimize nucleophilic substitution .
- Catalysts : Pd(Ph₃)₄ enhances coupling efficiency for aryl/alkyl group introduction .
- Purification : Column chromatography (e.g., EtOAc/hexane gradients) ensures high purity .
- Data Contradictions : Yields vary between 50–85% depending on solvent polarity and catalyst loading .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Assign substituent positions via chemical shifts. For example, methyl groups resonate at δ 1.5–2.5 ppm, while purine protons appear downfield (δ 8.0–9.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 210.7 for C₉H₁₁ClN₄) .
- X-ray Crystallography : Resolves bond angles and crystal packing. Analogous structures (e.g., 2-chloro-6-ethoxy-9-methylpurine) show planar purine cores with substituent torsional angles <10° .
Advanced Research Questions
Q. What computational models predict the reactivity and interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Simulate binding to enzymes (e.g., adenosine deaminase) using software like AutoDock Vina. The chloro and methyl groups enhance hydrophobic interactions, while the isopropyl group may sterically hinder binding .
- QSAR Studies : Correlate substituent electronegativity (e.g., Cl at C2) with inhibitory activity. Cl substituents increase electron-withdrawing effects, altering binding affinity .
Q. How do substituent modifications at the 2, 8, and 9 positions influence pharmacokinetics and bioactivity?
- Methodological Answer :
- Position 2 (Cl) : Enhances metabolic stability by reducing oxidative degradation. Chlorine’s electronegativity increases hydrogen-bonding potential with target proteins .
- Position 8 (Me) : Methyl groups improve lipophilicity (logP ~2.5), enhancing membrane permeability but potentially reducing solubility .
- Position 9 (isopropyl) : Bulky substituents reduce renal clearance, prolonging half-life. However, excessive steric bulk may decrease target affinity .
- Data Contradictions : While methyl groups generally enhance bioavailability, conflicting studies report reduced efficacy in hydrophilic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
